molecular formula C9H6NNaO3S B1592672 Sodium Quinoline-8-sulfonate CAS No. 70086-60-1

Sodium Quinoline-8-sulfonate

Cat. No.: B1592672
CAS No.: 70086-60-1
M. Wt: 231.21 g/mol
InChI Key: MVSFBDVHKAFARZ-UHFFFAOYSA-M
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Description

Sodium Quinoline-8-sulfonate is a chemical compound with the molecular formula C₉H₆NNaO₃S and a molecular weight of 231.20 g/mol . It is a sodium salt derivative of quinoline-8-sulfonic acid. This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Sodium Quinoline-8-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Biological Activity

Sodium quinoline-8-sulfonate (SQS) is a compound derived from quinoline, a bicyclic organic compound known for its diverse biological activities. This article explores the biological activity of SQS, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound is a sulfonated derivative of quinoline, which is characterized by a quinoline ring substituted with a sulfonate group at the 8-position. This modification enhances its solubility in water and may influence its biological interactions.

2. Anticancer Activity

Recent studies have shown that SQS exhibits significant anticancer properties. In vitro experiments have demonstrated that SQS can inhibit the proliferation of various cancer cell lines, including:

  • A549 (lung cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • U87-MG (glioblastoma)

The cytotoxic effects were assessed using the WST-1 assay, revealing that SQS significantly reduced cell viability in these lines at concentrations ranging from 0.1 µg/mL to 200 µg/mL. The mechanism behind this activity appears to involve modulation of key metabolic pathways, particularly through interaction with pyruvate kinase M2 (PKM2), a crucial enzyme in cancer metabolism .

3.1 Interaction with PKM2

SQS has been identified as a potent modulator of PKM2, leading to altered energy metabolism in cancer cells. By inhibiting PKM2 activity, SQS effectively reduces glycolytic flux and promotes apoptosis in cancer cells .

3.2 Induction of Apoptosis

Studies on A549 cells treated with SQS revealed DNA fragmentation indicative of apoptosis. Additionally, changes in the expression levels of BCL-2 and BAX genes were observed, suggesting that SQS may trigger apoptotic pathways by modulating these critical regulators .

4. Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism includes inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolones .

5. Comparison of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

CompoundAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModeratePKM2 modulation, apoptosis induction
QuinidineModerateLowAnti-arrhythmic
QuinineHighHighAntimalarial, anti-inflammatory
FluoroquinolonesModerateHighDNA gyrase/topoisomerase inhibition

6. Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that SQS significantly inhibited the growth of A549 lung cancer cells by inducing apoptosis through PKM2 modulation .
  • Antimicrobial Testing : In another study, SQS showed promising results against various bacterial strains, suggesting its potential as an antibacterial agent .

7. Conclusion

This compound is a compound with significant biological activity, particularly in anticancer and antimicrobial domains. Its ability to modulate key metabolic pathways and induce apoptosis makes it a candidate for further research in cancer therapy. Additionally, its antimicrobial properties warrant exploration for potential applications in treating bacterial infections.

Future research should focus on elucidating the detailed mechanisms by which SQS exerts its effects and exploring its efficacy in vivo to establish its therapeutic potential fully.

Properties

IUPAC Name

sodium;quinoline-8-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSFBDVHKAFARZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)[O-])N=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635443
Record name Sodium quinoline-8-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70086-60-1
Record name Sodium quinoline-8-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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